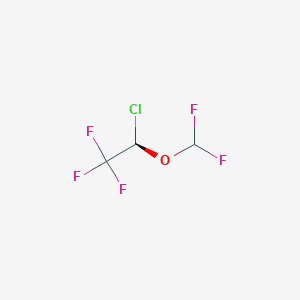
(R)-Isoflurane
Cat. No. B042458
Key on ui cas rn:
133098-04-1
M. Wt: 184.49 g/mol
InChI Key: PIWKPBJCKXDKJR-SFOWXEAESA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09408856B2
Procedure details


The mice were anesthetized with Isoflurane, and then were given an intramuscular injection of 0.1 mL solution of ketamine (50 mg/kg) and xylazine (10 mg/kg). Approximately 10 minutes after the i.m. injection (after the mice could not turn over when placed on their backs), the mice were treated with 12.3 μL of a 10 mg/mL fluasterone/ethanol:limonene:isopropyl myristate solution to give a dose of 5 mg/kg. The mice were anesthetized and on their backs for approximately 30 minutes after application of fluasterone:ethanol:limonene:isopropyl myristate solution. One hour after the application of fluasterone solution, 2 μg of TPA dissolved in 0.2 mL of acetone was applied to the shaved area on the back of each mouse.

[Compound]
Name
solution
Quantity
0.1 mL
Type
reactant
Reaction Step Two

Name
ketamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
fluasterone ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name

Name
Identifiers


|
REACTION_CXSMILES
|
C(Cl)(OC(F)F)C(F)(F)F.CN[C:13]1([C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][C:25]=2Cl)[C:18](=O)[CH2:17][CH2:16][CH2:15][CH2:14]1.CC1C=CC=C(C)C=1NC1SCCCN=1.C[C@@:43]12[C@H:52]3CC[C@:55]4(C)[C:59](=[O:60])[C@H:58](F)[CH2:57][C@H:56]4[C@@H:51]3[CH2:50][CH:49]=[C:48]1[CH2:47]CCC2.[CH2:63]([OH:65])[CH3:64]>>[CH3:47][C:48]1[CH2:43][CH2:52][C@@H:51]([C:56]([CH3:57])=[CH2:55])[CH2:50][CH:49]=1.[C:63]([O:60][CH:59]([CH3:55])[CH3:58])(=[O:65])[CH2:64][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:13][CH2:18][CH2:17][CH2:16][CH2:15][CH3:14] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(F)(F)F)(OC(F)F)Cl
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
ketamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CNC1(CCCCC1=O)C=2C=CC=CC2Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=CC=C(C1NC2=NCCCS2)C
|
Step Five
|
Name
|
fluasterone ethanol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[C@]12CCCCC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)F)C.C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Approximately 10 minutes
|
|
Duration
|
10 min
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC[C@@H](CC1)C(=C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCCCC)(=O)OC(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
